(8S)-octahydropyrrolo[1,2-a]pyrazin-8-ol
Description
(8S)-Octahydropyrrolo[1,2-a]pyrazin-8-ol is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyrazine moiety. Its molecular formula is C₇H₁₄N₂O, with a hydroxyl group at the 8th position and an (8S) stereochemical configuration . The compound’s structural complexity and stereochemistry make it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes due to its resemblance to bioactive alkaloids. Key properties include:
- Molecular weight: 142.20 g/mol (base form) .
- Solubility: Limited data, but polar protic solvents (e.g., water, ethanol) are likely suitable due to the hydroxyl group.
- Stereochemical significance: The (8S) configuration influences its binding affinity to biological targets, as seen in analogous compounds .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(8S)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-8-ol |
InChI |
InChI=1S/C7H14N2O/c10-7-1-3-9-4-2-8-5-6(7)9/h6-8,10H,1-5H2/t6?,7-/m0/s1 |
InChI Key |
WOROCRBYOJCNGP-MLWJPKLSSA-N |
Isomeric SMILES |
C1CN2CCNCC2[C@H]1O |
Canonical SMILES |
C1CN2CCNCC2C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Hydroxyl Group Position and Stereochemistry
- (7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol Structure: Hydroxyl at position 7 instead of 8, with (7R,8aS) stereochemistry. Properties: Molecular weight = 142.20 g/mol; stored at 2–8°C in dry conditions .
(7S,8aR)-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate
Alkyl and Aromatic Substituents
(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine
(7R,8aS)-2-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol
Dione Derivatives
(3R,8aS)-3-Isopropyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
- (3R,8aS)-3-Methyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione Structure: Methyl substituent at position 3.
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